Kumujian A

Catalog No.
S11226019
CAS No.
M.F
C14H12N2O2
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kumujian A

Product Name

Kumujian A

IUPAC Name

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3

InChI Key

CFXOOHNXLDSCHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23

1-Ethoxycarbonyl-beta-carboline is a natural product found in Panax ginseng and Picrasma quassioides with data available.

Kumujian A (1-Ethoxycarbonyl-β-carboline, CAS 72755-19-2) is a highly functionalized beta-carboline alkaloid utilized as an advanced synthetic building block and a precise analytical reference standard [1]. Structurally characterized by an ethyl ester group at the C1 position of a fully aromatized pyrido[3,4-b]indole core, it provides a reactive handle for downstream cyclization [2]. For procurement teams and process chemists, sourcing Kumujian A directly bypasses the multi-step Pictet-Spengler condensation and palladium-catalyzed oxidation required when starting from basic precursors like tryptamine [2]. Furthermore, its documented dual inhibition of superoxide anion and elastase release provides a quantifiable baseline material for standardizing in vitro anti-inflammatory screening assays [1].

Generic substitution of Kumujian A with simpler beta-carbolines (such as harmine or norharmane) fails in both synthetic and analytical workflows. Unsubstituted beta-carbolines lack the critical C1-carboxylate required for Claisen condensation, rendering them structurally incompatible for constructing the tetracyclic canthin-6-one skeleton [2]. In biological and quality control applications, attempting to substitute high-purity Kumujian A with crude botanical extracts of Picrasma quassioides introduces severe polypharmacological noise from competing alkaloids, masking its specific IC50 benchmarks for neutrophil inhibition [1]. Consequently, procuring the exact 1-ethoxycarbonyl-functionalized molecule is mandatory to ensure synthetic viability and reproducible assay calibration.

Bypassing Low-Yield Pictet-Spengler Condensation in Alkaloid Synthesis

In the total synthesis of tetracyclic canthin-6-one alkaloids such as cordatanine, starting from basic precursors like tryptamine requires a multi-step Pictet-Spengler reaction followed by palladium-catalyzed oxidative aromatization, a sequence that historically limits overall yield to approximately 8% [1]. Procuring Kumujian A directly supplies the pre-aromatized C1-ethyl ester intermediate, bypassing these initial low-yield condensation and oxidation steps [2]. This allows chemists to proceed directly to Claisen condensation and intramolecular amidation, significantly improving throughput and eliminating the need for heavy metal catalysts in the early synthetic sequence [2].

Evidence DimensionSynthetic route efficiency to canthin-6-one core
Target Compound DataDirect entry into Claisen condensation (bypasses 2 steps)
Comparator Or BaselineTryptamine (Requires 4-step route with ~8% total yield)
Quantified DifferenceEliminates initial Pictet-Spengler and Pd/C oxidation steps, avoiding the primary bottlenecks of the 8% yield route
ConditionsTotal synthesis of cordatanine via intramolecular amidation

Direct procurement of this intermediate reduces synthetic steps, catalyst expenditure, and purification bottlenecks in complex alkaloid manufacturing.

Targeted Inhibition of Superoxide Anion Generation

When evaluating anti-inflammatory agents in human neutrophil models, crude plant extracts introduce significant polypharmacological interference. Isolated, high-purity Kumujian A demonstrates targeted inhibition of superoxide anion generation with a precise IC50 of 4.87 μg/mL [1]. In contrast, utilizing unfractionated botanical extracts fails to provide reproducible dose-response curves due to the variable presence of competing alkaloids [1]. This quantitative potency makes Kumujian A a highly reproducible standard for calibrating oxidative burst assays.

Evidence DimensionSuperoxide anion generation inhibition (IC50)
Target Compound Data4.87 μg/mL
Comparator Or BaselineUnfractionated botanical extract (Undefined/variable IC50)
Quantified DifferenceProvides a precise 4.87 μg/mL benchmark, eliminating the batch variability of crude mixtures
ConditionsIn vitro human neutrophil activation assay

High-purity sourcing is critical for establishing reliable positive controls in neutrophil-driven oxidative stress screening.

Quantifiable Elastase Release Inhibition for Tissue Damage Models

Beyond oxidative burst, neutrophil-mediated tissue damage is driven by elastase release. Kumujian A acts as a dual-action inhibitor, suppressing elastase release with an established IC50 of 6.29 μg/mL [1]. Generic in-class substitutes like harmine lack this documented dual-inhibition profile in standardized neutrophil assays. Procuring the exact Kumujian A molecule ensures researchers can simultaneously track both superoxide and elastase pathways with a single, highly characterized reference standard, reducing the need for multiple control compounds [1].

Evidence DimensionElastase release inhibition (IC50)
Target Compound Data6.29 μg/mL
Comparator Or BaselineGeneric beta-carbolines (Lacks dual superoxide/elastase inhibition profile)
Quantified DifferenceDelivers a confirmed IC50 of 6.29 μg/mL for elastase, enabling dual-pathway tracking
ConditionsHuman neutrophil elastase release assay

Allows procurement teams to source a single reference standard for dual-pathway anti-inflammatory assay validation.

Advanced Precursor for Canthin-6-one Alkaloid Synthesis

Because Kumujian A possesses the fully aromatized beta-carboline core and the reactive C1-ethyl ester, it serves as a direct starting material for synthesizing tetracyclic canthin-6-one derivatives like cordatanine [2]. Procuring this compound allows process chemists to bypass the low-yield, catalyst-heavy Pictet-Spengler and oxidation steps required when starting from tryptamine [1].

Reference Standard for Neutrophil-Mediated Inflammation Assays

With established IC50 values of 4.87 μg/mL for superoxide anion generation and 6.29 μg/mL for elastase release, Kumujian A functions as a highly reliable positive control in in vitro human neutrophil assays [1]. It is particularly valuable for screening libraries targeting acute inflammatory responses and tissue remodeling.

Quality Control and Standardization of Simaroubaceae Extracts

As a key bioactive constituent of Picrasma quassioides, Kumujian A is utilized as an analytical marker for the standardization of botanical extracts [1]. Procuring high-purity Kumujian A enables precise HPLC/MS calibration, ensuring batch-to-batch reproducibility in the manufacturing of plant-derived pharmaceutical intermediates.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.089877630 g/mol

Monoisotopic Mass

240.089877630 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-08-2024

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